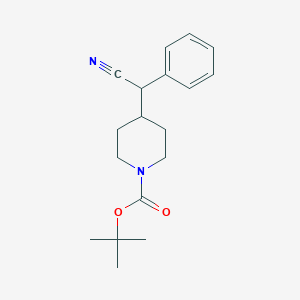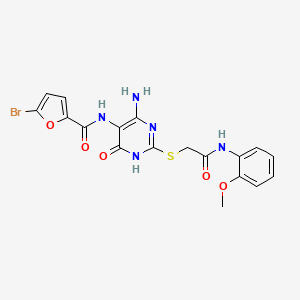![molecular formula C18H19N7O B2583925 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380176-18-9](/img/structure/B2583925.png)
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . The yield of these reactions can be up to 73%, and the products are characterized using techniques such as mass spectrometry and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . These studies provide information about the molecular weight, functional groups, and other structural features of the molecules .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . These studies provide insights into the tautomeric equilibrium, alkylation reactions, and other chemical properties of these molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized . These properties include melting point, molecular weight, and various spectroscopic properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structures related to 2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile have been investigated for their antimicrobial properties. For example, derivatives of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine have shown significant biological activity against various microorganisms, including bacteria and fungi. Such studies suggest potential applications in developing new antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).
Synthetic Methodologies
Research has also focused on developing synthetic methodologies for related compounds, which is crucial for exploring their potential applications further. For instance, the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been reported, offering a convenient method for synthesizing these compounds. Such synthetic routes could be adapted or serve as inspiration for synthesizing the specific compound , enabling further exploration of its properties and applications (R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).
Potential in Drug Development
The structural features of 2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, particularly the presence of triazolopyrimidine, suggest potential in drug development. Compounds with similar structures have been explored for various biological activities, including anti-inflammatory, antitumor, and antihypertensive effects. This indicates the potential of the compound for pharmaceutical applications, subject to further research (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).
Mecanismo De Acción
While the exact mechanism of action of this compound is not known, similar compounds have been studied for their inhibitory activity against SARS-CoV-2 Main protease . These compounds act by binding to the active site of the enzyme, forming non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .
Propiedades
IUPAC Name |
2-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-7-17(25-18(23-13)21-12-22-25)24-6-2-3-15(10-24)11-26-16-8-14(9-19)4-5-20-16/h4-5,7-8,12,15H,2-3,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLVAZJDUDREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)
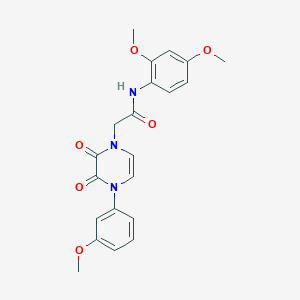

![2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2583848.png)

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
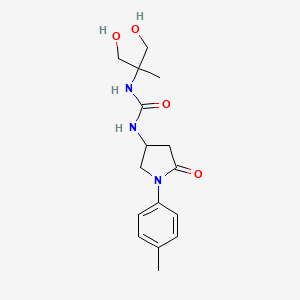
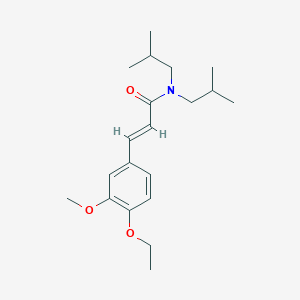
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
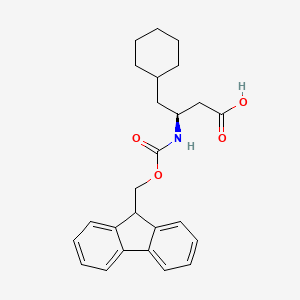
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2583862.png)
